The compound "8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)" represents a class of benzazepines with potential pharmacological properties. Benzazepines are heterocyclic compounds that have garnered interest due to their diverse biological activities, particularly in modulating dopaminergic systems. This analysis will delve into the dopaminergic activity of related benzazepines, their mechanism of action, and their applications in various fields based on the available research data.
Compound Description: This compound is a dopamine D1 antagonist. It exhibits high affinity for D1 receptors, determined by competition for rat striatal binding sites labeled by [3H]SCH 23390. []
Relevance: This compound is a structural isomer of 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R). They share the same core structure of 2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol, with a chlorine atom at the 8th position and a methyl group at the 3rd position. The only difference lies in the stereochemistry at the 5th position, where the target compound has an (R) configuration while this related compound has an (S) configuration. []
Compound Description: This series of compounds represents conformationally restricted analogs of the dopamine D1 antagonist SCH 23390. Compounds in this series with a trans ring junction (B/C-trans) display higher D1 receptor affinity and selectivity compared to the more flexible cis stereoisomers. []
Relevance: These compounds share the core benzazepine structure with 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R) but incorporate a rigid ring system that constrains the conformation. This modification aims to investigate the impact of conformational flexibility on D1 receptor affinity and selectivity. []
Compound Description: This compound demonstrates high affinity for the D1 dopamine receptor. It belongs to the 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines series, which are known for their D1 receptor affinity. The 6-bromo derivative exhibits almost identical affinity to its 6-chloro counterpart, a finding also observed in the D1 antagonist 7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine series. []
Relevance: This compound shares a similar structure with 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R), featuring the core 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine structure. Significant differences lie in the substitutions at positions 3, 6, and 7. This compound has an allyl group at position 3, a bromine atom at position 6, and a hydroxyl group at position 7, whereas the target compound has a chlorine atom at position 8 and lacks substituents at positions 3 and 6. Despite these differences, both compounds demonstrate affinity for the D1 dopamine receptor. []
Compound Description: This compound, along with SCH23390 and other related compounds, displays inhibitory effects on G protein-coupled inwardly rectifying potassium (GIRK) channels. The presence of a halide atom, in this case, chlorine, is crucial for blocking GIRK channels. []
Relevance: This compound is a close analog of 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R) (SCH23390), differing only by the absence of a methyl group on the nitrogen atom at position 3. This structural similarity results in both compounds exhibiting an inhibitory effect on GIRK channels, highlighting the importance of the core benzazepine structure and the chlorine atom in this activity. []
Compound Description: This compound, similar to SCH23390, demonstrates inhibitory activity against G protein-coupled inwardly rectifying potassium (GIRK) channels. The halide atom, in this case, iodine, plays a critical role in its ability to block GIRK channels. []
Relevance: This compound is structurally very similar to 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R), sharing the same core structure with the only difference being the halogen atom at position 8, where it has iodine instead of chlorine. This structural resemblance translates to a shared ability to inhibit GIRK channels, further emphasizing the significance of the benzazepine core and the halogen substituent at position 8 for this biological activity. []
Compound Description: SKF-82958 is a dopamine receptor D1 agonist. Studies have demonstrated that it produces dose-related increases in contraversive rotations in animal models of Parkinson's disease. Additionally, SKF-82958 has been observed to potentiate contraversive circling induced by the antiparkinsonian agent trihexyphenidyl. [, , ]
Relevance: SKF-82958 shares a similar structure with 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R), both containing the 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine core structure. The key difference lies in the substituents at positions 3, 6, 7 and 8. While the target compound has a chlorine atom at position 8, SKF-82958 has chlorine at position 6 and hydroxyl groups at positions 7 and 8. Additionally, SKF-82958 possesses an allyl group at position 3, which is absent in the target compound. Despite these differences, both compounds exhibit activity related to dopamine receptors. [, , ]
Relevance: SKF-81297 is structurally similar to 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R), both containing the 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine core. The primary difference is the presence of a chlorine atom at position 6 and hydroxyl groups at positions 7 and 8 in SKF-81297, while the target compound has a chlorine atom at position 8. Despite these structural variations, both compounds exhibit activity related to dopamine receptors. []
Compound Description: This compound exhibits dopamine D2 antagonistic properties, similar to haloperidol. Additionally, it demonstrates strong antiserotonergic, antihistaminergic, and potent dopamine D-1 antagonistic properties. []
Relevance: Although Org 5222 belongs to a different chemical class than 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R), it is considered related due to its potent dopamine D-1 antagonistic properties, a characteristic shared with the target compound. This shared pharmacological activity highlights a potential area of overlap in their mechanisms of action, despite their structural differences. []
Raclopride
Compound Description: Raclopride is a selective antagonist of dopamine D2 receptors and is frequently used as a radiotracer in positron emission tomography (PET) studies to image and quantify D2 receptor density in the brain. [, ]
Relevance: Although structurally dissimilar to 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R), raclopride is considered a related compound due to its targeted action on dopamine receptors. While the target compound selectively antagonizes D1-like receptors, raclopride exhibits selectivity for D2 receptors. This comparison highlights the diverse pharmacological profiles within the broader category of dopamine receptor ligands. [, ]
Compound Description: FLB457 is a radiopharmaceutical employed in positron emission tomography (PET) imaging to visualize and quantify dopamine D2 receptors in the living brain. It binds to D2 receptors, allowing for the assessment of dopaminergic pathways. []
Relevance: Although FLB457 and 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R) belong to different chemical classes, they are considered related because both interact with dopamine receptors. While the target compound acts as a D1-like receptor antagonist, FLB457 is a D2 receptor ligand used for imaging. This comparison underscores the importance of understanding the specific receptor subtypes targeted by different ligands when investigating dopaminergic pathways. []
Compound Description: Lorcaserin acts as a selective and full agonist of the 5-HT2C receptor. It exhibits high affinity for both human and rat 5-HT2C receptors. Lorcaserin demonstrates therapeutic potential for treating obesity, as it effectively reduces food intake and body weight gain in preclinical models. []
Relevance: Lorcaserin is structurally similar to 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R), sharing the core structure of 8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine. The primary difference is the presence of a phenyl group at the 5th position in the target compound, which is absent in lorcaserin. While both compounds share a structural resemblance, they exhibit distinct pharmacological profiles. The target compound is a D1-like dopamine receptor antagonist, whereas lorcaserin acts as a 5-HT2C receptor agonist. []
Applications in Various Fields
The research on substituted benzazepines has revealed their potential applications in various fields. The dopaminergic activity suggests their use in treating disorders related to dopamine dysregulation, such as Parkinson's disease, schizophrenia, and hypertension due to their effects on renal blood flow1. The ability to inhibit DA, NE, and 5-HT uptake positions these compounds as potential candidates for the development of antidepressants and anxiolytics2. The enantioselectivity observed in the uptake inhibition also opens up possibilities for more targeted and effective treatments with fewer side effects. Furthermore, the antiulcer activity indicates a potential role in gastrointestinal therapeutics2.
Classification
The compound falls under the category of benzazepines and is recognized for its role as a pharmacological agent targeting the dopamine D1 receptor. It has been utilized in various scientific studies to understand dopamine receptor dynamics and their implications in mental health conditions.
Synthesis Analysis
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) involves several key steps:
Starting Material: The synthesis begins with the desmethyl compound SCH 24518.
Alkylation Process: The desmethyl compound is subjected to alkylation using [11C]methyl iodide in acetone.
Radiochemical Yield: This reaction achieves an impressive radiochemical yield of approximately 80%, with a total synthesis time ranging from 35 to 40 minutes.
Purity and Specific Activity: The resulting product exhibits a radiochemical purity exceeding 99%, with an average specific activity of 11.1 GBq/mmol at the end of synthesis.
This efficient synthesis process allows for the production of the compound in a form suitable for both in vitro and in vivo studies, particularly in the context of neuroimaging applications.
Molecular Structure Analysis
The molecular structure of 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) features several notable characteristics:
Core Structure: The compound consists of a benzazepine core structure characterized by a fused benzene and azepine ring system.
Chirality: The (5R) designation indicates that the compound has a specific stereochemistry at the fifth carbon atom in the benzazepine structure.
Functional Groups: The presence of a hydroxyl group (-OH) at position 7 and a chlorine atom at position 8 are critical for its biological activity.
Molecular modeling studies have indicated that the conformation and spatial arrangement of these functional groups significantly influence receptor binding affinity and selectivity.
Chemical Reactions Analysis
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) participates in various chemical reactions primarily related to its interactions with dopamine receptors:
Binding Affinity Studies: The compound has been extensively studied for its binding affinities to D1 and D2 receptors using competition assays with radiolabeled ligands such as [3H]SCH 23390.
Receptor Interaction: It exhibits selective antagonism towards D1 receptors while showing minimal effects on other receptor types such as D2 and serotonin receptors.
Metabolism: In vivo studies suggest that metabolic pathways may involve hydroxylation and conjugation processes that affect its pharmacokinetics.
These reactions are crucial for understanding how the compound can be utilized therapeutically and its potential side effects.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) primarily revolves around its role as a selective antagonist at dopamine D1 receptors:
Receptor Binding: Upon administration, the compound binds to D1 receptors located predominantly in the striatum and frontal cortex.
Inhibition of Dopamine Activity: By blocking these receptors, it inhibits dopamine-mediated signaling pathways involved in various neurophysiological processes.
Impact on Neurotransmission: This antagonistic action can modulate dopaminergic neurotransmission, which is vital for understanding its effects on conditions like schizophrenia and Parkinson's disease.
Research indicates that this mechanism may also contribute to alterations in cognitive function and behavior associated with dopaminergic dysregulation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) include:
Molecular Formula: C17H20ClN.
Molecular Weight: Approximately 285.80 g/mol.
Solubility: The compound exhibits moderate solubility in organic solvents but limited solubility in water.
Stability: It is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
These properties are essential for determining appropriate storage conditions and formulation strategies for research applications.
Applications
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) has several important applications in scientific research:
Neuropharmacology Research: It is widely used to study dopaminergic systems' role in various neurological disorders.
Imaging Studies: The compound's radiolabeled analogs are employed in positron emission tomography to visualize dopamine receptor distribution and density in living subjects.
Drug Development: Insights gained from studies involving this compound contribute to developing new therapeutics targeting dopaminergic pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Allantoic acid, also known as diureidoacetate or allantoate, belongs to the class of organic compounds known as n-carbamoyl-alpha amino acids. N-carbamoyl-alpha amino acids are compounds containing an alpha amino acid which bears an carbamoyl group at its terminal nitrogen atom. Allantoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, allantoic acid is primarily located in the cytoplasm. Allantoic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, allantoic acid can be found in a number of food items such as mountain yam, dill, epazote, and persian lime. This makes allantoic acid a potential biomarker for the consumption of these food products. Allantoic acid is a member of the class of ureas that consists of acetic acid in which the two methyl hydrogens are replaced by carbamoylamino groups respectively. It has a role as a plant metabolite and a mouse metabolite. It is a conjugate acid of an allantoate.